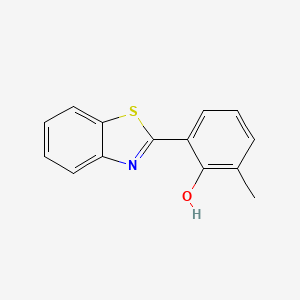

2-(2-Benzothiazolyl)-6-methylphenol

Descripción

Overview of Benzothiazole-Phenol Hybrid Architectures in Chemical Research

Benzothiazole-phenol hybrid architectures represent a significant class of heterocyclic compounds that have garnered substantial interest in various fields of chemical research. These molecules integrate a benzothiazole (B30560) moiety—a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring—with a phenolic group. This combination of an electron-deficient benzothiazole system and an electron-rich phenol (B47542) ring results in unique electronic and structural properties.

The versatility of the benzothiazole scaffold allows for a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects. nih.govnih.govscielo.br In materials science, these hybrid architectures are explored for their applications in dyes and polymers. nih.gov The phenolic component often plays a crucial role in the biological activity of these compounds, particularly their antioxidant properties.

Significance of 2-(2-Benzothiazolyl)-6-methylphenol in Current Chemical and Materials Science

This compound, a specific derivative within the phenolic benzothiazole family, holds importance in contemporary chemical and materials science. Its structure, featuring a methyl group at the 6-position of the phenol ring, influences its steric and electronic properties, which can in turn affect its reactivity and potential applications.

While extensive research has focused on the broader class of benzothiazole derivatives, the specific properties and applications of this compound are a subject of ongoing investigation. Its potential as an antioxidant is of particular interest, a characteristic often associated with phenolic compounds. nih.gov Furthermore, the benzothiazole core suggests potential for evaluation in various biological assays, including as an anticancer and anti-inflammatory agent. nih.govfrontiersin.org In materials science, its chromophoric benzothiazole unit suggests possible applications in the development of novel dyes and functional polymers.

| Property | Value |

|---|---|

| Molecular Formula | C14H11NOS chemicalbook.comrdchemicals.comsigmaaldrich.com |

| Molecular Weight | 241.31 g/mol chemicalbook.comsigmaaldrich.com |

| CAS Number | 56048-53-4 chemicalbook.comrdchemicals.comsigmaaldrich.com |

Historical Development and Evolution of Research on Phenolic Benzothiazole Derivatives

Research into phenolic benzothiazole derivatives has evolved significantly over the years. Initially, the focus was on the synthesis and characterization of the core benzothiazole structure. A key milestone in the field was the development of 'Riluzole', a benzothiazole-containing drug, which spurred further investigation into the synthesis and biological activities of a wide array of benzothiazole derivatives. jyoungpharm.org

Early research primarily explored their use as dyes and in polymer chemistry. nih.gov However, with advancements in synthetic methodologies and biological screening techniques, the scope of research expanded to uncover the diverse pharmacological potential of these compounds. Scientists began to systematically modify the benzothiazole nucleus to enhance specific biological activities, leading to the discovery of derivatives with promising anticancer, anti-inflammatory, and antimicrobial properties. nih.govscielo.brfrontiersin.org Modern research continues to build upon this foundation, employing advanced techniques like microwave-assisted synthesis and molecular docking studies to design and develop novel phenolic benzothiazole derivatives with tailored properties for specific applications in medicine and materials science. scielo.br

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-9-5-4-6-10(13(9)16)14-15-11-7-2-3-8-12(11)17-14/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABPZMVNQIEOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654389 | |

| Record name | 6-(1,3-Benzothiazol-2(3H)-ylidene)-2-methylcyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56048-53-4 | |

| Record name | 2-(2-Benzothiazolyl)-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56048-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,3-Benzothiazol-2(3H)-ylidene)-2-methylcyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Benzothiazolyl 6 Methylphenol and Analogues

Conventional Synthetic Pathways

Traditional routes to phenolic benzothiazoles, including 2-(2-Benzothiazolyl)-6-methylphenol, primarily rely on condensation and cyclization reactions that build the heterocyclic benzothiazole (B30560) core from acyclic or simpler cyclic precursors.

The most prevalent and direct method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol (B119425) (2-ATP) or its derivatives with a carbonyl-containing compound. nih.govekb.egmdpi.com For the specific synthesis of this compound, this involves the reaction of 2-aminothiophenol with 2-hydroxy-3-methylbenzaldehyde.

The general pathway involves three main stages:

Formation of an imine thiophenol (a Schiff base) intermediate. nih.govmdpi.com

Intramolecular cyclization to form a benzothiazolidine intermediate. nih.gov

Oxidative dehydrogenation to yield the final aromatic benzothiazole product. ekb.eg

This reaction can be carried out using various catalysts and reaction conditions. For instance, the condensation of 2-ATP with aldehydes has been effectively achieved using oxidizing agents like sodium hydrosulfite (Na₂S₂O₄) in a water-ethanol mixture or copper(I) oxide (Cu₂O) with dimethyl sulfoxide (B87167) (DMSO) as the oxidant at room temperature. nih.gov Another approach involves using hydrogen peroxide/hydrochloric acid (H₂O₂/HCl) as a catalytic system in ethanol (B145695), which provides excellent yields in a short time. mdpi.com Polyphosphoric acid (PPA) is often used as a condensing and cyclizing agent, particularly when starting from carboxylic acids, such as 2-hydroxy-3-methylbenzoic acid, typically requiring high temperatures (e.g., 220 °C). nih.gov

Table 1: Examples of Conventional Condensation Reactions for 2-Arylbenzothiazoles

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Yield | Reference |

| 2-Aminothiophenol | Various Benzaldehydes | Na₂S₂O₄, EtOH/H₂O, Reflux | 51-82% | nih.gov |

| 2-Aminothiophenol | p-Substituted Benzaldehydes | Cu₂O, DMSO, Room Temp. | 70-90% | nih.gov |

| 2-Aminothiophenol | Aromatic Aldehydes | H₂O₂/HCl, EtOH, Room Temp. | 85-94% | mdpi.com |

| 2-Aminothiophenol | p-Aminobenzoic Acid | PPA, 220 °C | 50-60% | nih.gov |

The formation of a Schiff base (or azomethine) is a critical mechanistic step in the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. jocpr.com The initial nucleophilic attack of the amino group of 2-ATP on the carbonyl carbon of the aldehyde, followed by dehydration, yields the Schiff base intermediate. ekb.eg

In the context of benzothiazole synthesis, an equilibrium may exist between the open-chain Schiff base and a cyclic benzothiazoline (B1199338) isomer. The presence of a metal ion or subsequent reaction conditions can drive this equilibrium towards the Schiff base, which then undergoes oxidative cyclization to the benzothiazole. The transformation of the benzothiazoline to the final benzothiazole is an oxidation step, which can be promoted by air or other oxidizing agents. ekb.eg

Furthermore, pre-formed Schiff bases derived from 2-aminobenzothiazole (B30445) can be used as building blocks for more complex structures. For example, Schiff bases synthesized by condensing 2-amino-6-substituted benzothiazoles with aldehydes like o-vanillin can be isolated as stable products. jocpr.comacs.org These compounds, characterized by the azomethine (–C=N–) group, are of significant interest themselves and represent a transformation of the initial benzothiazole structure. jocpr.comresearchgate.net

Cyclocondensation is the core process in forming the benzothiazole ring from two separate components. For phenolic benzothiazoles, this specifically involves the reaction of a 2-aminothiophenol derivative with a phenolic aldehyde or carboxylic acid. nih.gov

Several green synthetic protocols have been developed for this purpose. One method involves heating a suspension of 4-substituted-2-aminothiophenol and a 2-hydroxybenzaldehyde in glycerol (B35011), a biodegradable solvent, at temperatures between 110-170 °C. nih.gov Similarly, reacting the disulfide form of 5-substituted 2-ATP with a 2-hydroxybenzaldehyde in glycerol at 160-175 °C can also yield the desired phenolic benzothiazole. nih.gov

The use of triphenyl phosphite (B83602) (TPP) as a catalyst in tetrabutylammonium (B224687) bromide (TBAB) as the reaction medium provides a mild-condition route for the cyclocondensation of 2-ATP with aromatic carboxylic acids, offering good yields and shorter reaction times. nih.govmdpi.com These methods are tolerant of various functional groups on the aromatic rings of both reactants. nih.govmdpi.com

Contemporary Synthetic Strategies

Modern synthetic chemistry has introduced more efficient, environmentally benign, and versatile methods for synthesizing benzothiazole derivatives, employing novel catalysts and energy sources.

Ionic Liquids (ILs): Ionic liquids have gained prominence as green catalysts and solvents in organic synthesis. researchgate.net Brønsted acidic ionic liquids (BAILs) are particularly effective for synthesizing benzothiazoles via the condensation of o-aminothiophenols with aldehydes at room temperature and often without any additional solvent. aip.org For example, [Bmim]PF₆ has been used as an efficient and reusable catalyst for this transformation. researchgate.net The use of ILs simplifies the work-up procedure and often allows for the catalyst to be recycled and reused multiple times, aligning with the principles of green chemistry. researchgate.netaip.org

Nanoparticles (NPs): Nanoparticle-based catalysts offer high surface area and reactivity, leading to improved efficiency in chemical transformations. Various metal and metal oxide nanoparticles have been successfully employed for the synthesis of 2-substituted benzothiazoles. ekb.eg

ZnO NPs: Used as a catalyst for the cyclization of 2-aminothiophenol and aryl/alkyl nitriles under solvent-free conditions. ekb.eg

Cu(II)-containing nano-silica: A catalyst supported on SiO₂ has been used for the reaction between 2-ATP and aryl aldehydes, achieving high yields in short reaction times (15-90 min). mdpi.com

Magnetic Nanoparticles: An ionic liquid immobilized on silica-coated cobalt-ferrite magnetic nanoparticles (CoFe₂O₄@SiO₂@PAF-IL) serves as a highly efficient and easily recoverable catalyst for the condensation of 2-ATP with aromatic aldehydes under solvent-free conditions at 70 °C. mdpi.com

Table 2: Examples of Contemporary Catalytic Syntheses of Benzothiazoles

| Catalyst | Reactants | Conditions | Product Yield | Reference |

| Brønsted Acidic Ionic Liquid | 2-Aminothiophenol, Aldehydes | Neat, Room Temp. | High | aip.org |

| [Bmim]PF₆ | 2-Aminobenzenethiols, Aldehydes | Solvent-free | Excellent | researchgate.net |

| ZnO NPs | 2-Aminothiophenol, Nitriles | Solvent-free | Good | ekb.eg |

| Fe₃O₄@SiO₂-bis(aminopyridine)-Cu(II) | 2-Aminothiophenol, Benzonitriles | - | Good-Excellent | ekb.eg |

| CoFe₂O₄@SiO₂@PAF-IL | 2-Aminothiophenol, Aldehydes | 70 °C, Solvent-free | 83-91% | mdpi.com |

Photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling reactions under mild conditions using visible light as the energy source. chemrxiv.org Numerous light-driven methods for benzothiazole synthesis have been developed, many of which are photocatalyst-free. chemrxiv.orgrsc.org

A common strategy involves the visible-light-induced reaction of 2-aminothiophenol with aldehydes. chemrxiv.orgnih.gov Organic dyes such as eosin (B541160) Y and fluorescein (B123965) are often used as photocatalysts, with atmospheric air or molecular oxygen serving as the terminal oxidant. chemrxiv.orgresearchgate.net The mechanism typically begins with the excitation of the photocatalyst by light, which then initiates a series of electron transfer and radical processes, leading to the cyclization and oxidation of the substrate to form the benzothiazole ring. chemrxiv.org

Other innovative light-activated routes include:

The use of graphitic carbon nitride (g-C₃N₄) as an inexpensive, reusable heterogeneous photocatalyst for the intramolecular C-H functionalization of thiobenzanilides. chemrxiv.org

Photocatalyst-free cyclization of thiobenzanilides using visible light, where an in situ-generated disulfide may act as a photosensitizer. nih.govorganic-chemistry.org

The use of riboflavin (B1680620) (a vitamin) as a natural, inexpensive photosensitizer for the cyclization of thiobenzanilides. mdpi.comnih.gov

These photochemical methods are valued for their mild reaction conditions (often at room temperature), use of sustainable energy sources, and high functional group tolerance. chemrxiv.orgnih.gov

Green Chemistry Principles in the Preparation of Phenolic Benzothiazoles

In recent years, the principles of green chemistry have become a guiding force in the development of synthetic methodologies for phenolic benzothiazoles, aiming to reduce the environmental impact of chemical processes. These strategies prioritize the use of safer solvents, catalyst-free conditions, and energy-efficient reactions.

A notable green approach involves the one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aromatic aldehydes in glycerol at ambient temperature without the need for a catalyst. nih.gov Glycerol, being non-toxic, biodegradable, and recyclable, serves as an excellent green solvent. nih.gov This method offers high yields (up to 92%) and short reaction times. nih.gov Similarly, water has been successfully employed as a solvent for the synthesis of benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones, offering an environmentally benign and efficient route. rsc.org

Another sustainable strategy utilizes visible light and molecular oxygen for the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes. organic-chemistry.org This method is particularly noteworthy as an in situ-generated disulfide acts as a photosensitizer, eliminating the need for external and often toxic photosensitizers. organic-chemistry.orgacs.org The reaction proceeds efficiently in water, further enhancing its green credentials. organic-chemistry.org

Catalyst-free approaches in benign solvents represent a significant advancement in the green synthesis of benzothiazoles. nih.gov For instance, the condensation of 2-aminothiophenols with aromatic aldehydes can be achieved in glycerol under catalyst-free conditions. nih.gov Additionally, the use of heterogeneous catalysts that can be easily recovered and reused aligns with green chemistry principles. For example, SnP2O7 has been used as a reusable catalyst for the condensation of 2-aminothiophenol with various aromatic aldehydes, achieving high yields in short reaction times. mdpi.com

The development of synthetic routes that utilize readily available and non-toxic starting materials is also a key aspect of green chemistry. The condensation of 2-aminobenzenethiol with aldehydes is a widely used and atom-economical method for constructing the benzothiazole core. mdpi.comekb.eg Researchers have explored various catalysts and reaction conditions to optimize this transformation, including the use of H2O2/HCl in ethanol at room temperature, which provides excellent yields. mdpi.com

Strategic Functionalization and Derivatization

The biological activity and material properties of this compound can be fine-tuned through strategic functionalization and derivatization of both the phenolic and benzothiazole moieties.

Regioselective Introduction of Substituents on the Phenolic Moiety

The direct functionalization of the Csp2–H bonds of phenols is a powerful and atom-economical strategy for introducing substituents onto the phenolic ring. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and waste generation. nih.gov Various catalytic and non-catalytic methods have been developed for the regioselective Csp2–H functionalization of unprotected phenols. rsc.orgnih.gov

For instance, transition metal-catalyzed reactions have proven effective for the selective introduction of aryl groups. researchgate.net The choice of catalyst and directing group can control the position of substitution. Furthermore, tailored functionalization through classical reactions like etherification and esterification of the phenolic hydroxyl group can be employed to modify the compound's properties, such as solubility and biological activity. nih.gov

Modifications and Functionalization of the Benzothiazole Ring System

The benzothiazole ring system offers multiple sites for modification, allowing for the introduction of a wide range of functional groups. One common strategy involves the derivatization at the 2-position of the benzothiazole ring. This can be achieved through the condensation of 2-aminothiophenol with various carboxylic acids, aldehydes, or nitriles. mdpi.comekb.eg

Isosteric modifications, where a part of the molecule is replaced by another with similar physical or chemical properties, have been employed to enhance the biological profile of benzothiazole derivatives. For example, replacing a benzimidazole (B57391) nucleus with a benzothiazole has been explored. nih.gov Additionally, substituents can be introduced at various positions on the benzene (B151609) ring of the benzothiazole nucleus to modulate the electronic and steric properties of the molecule. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can significantly impact the compound's biological activity. mdpi.com

Mechanistic Investigations and Kinetic Studies in Synthetic Pathways

Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic routes and developing more efficient and selective methods for the preparation of phenolic benzothiazoles.

Mechanistic studies on the formation of benzothiazoles from 2-aminothiophenol and aldehydes have revealed the involvement of key intermediates. In the visible-light-mediated synthesis, an in-situ generated disulfide has been identified as a photosensitizer that activates molecular oxygen to produce singlet oxygen and superoxide (B77818) anion, which are the key oxidants in the dehydrogenation step. organic-chemistry.orgacs.orgnih.gov The reaction pathway often involves the initial formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to the benzothiazole. ekb.eg

Kinetic studies provide valuable insights into the reaction rates and the factors that influence them. For example, a kinetic model has been developed for the degradation of benzothiazole, which can help in understanding its environmental fate. nih.gov In synthetic reactions, kinetic investigations can elucidate the role of catalysts and reaction conditions. For instance, studies on the quenching of excited states by reactants can reveal the efficiency of photochemical processes. nih.gov

Laser flash photolysis and steady-state photolysis experiments have been employed to investigate the mechanism of photochemical synthesis of benzothiazole derivatives. acs.org These studies have indicated the involvement of radical intermediates and intramolecular electron transfer processes. acs.org The understanding of these mechanistic details is instrumental in designing novel and more efficient photochemical routes for the synthesis of functionalized benzothiazoles.

Advanced Spectroscopic and Structural Elucidation of 2 2 Benzothiazolyl 6 Methylphenol

X-ray Crystallography

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

A definitive determination of the molecular and crystal structure of 2-(2-benzothiazolyl)-6-methylphenol would require single-crystal X-ray diffraction analysis. This technique would provide precise atomic coordinates, bond lengths, and bond angles, defining the three-dimensional arrangement of the molecule in the solid state. For a related compound, (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol, X-ray diffraction revealed a monoclinic crystal system with the space group P2₁/n. It is plausible that this compound would exhibit a similar crystalline nature.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···O, C-H···N, C-H···S)

Hydrogen Bonding: While the primary intramolecular hydrogen bond is dominant (see section 3.1.3), weaker intermolecular hydrogen bonds, such as C-H···O, C-H···N, and C-H···S, could play a role in the crystal packing. For instance, hydrogen atoms on the phenyl and benzothiazole (B30560) rings could interact with the oxygen, nitrogen, and sulfur atoms of neighboring molecules.

π-π Stacking: The planar aromatic systems of the phenol (B47542) and benzothiazole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure. These interactions involve the face-to-face or offset stacking of the aromatic rings.

C-H···π Interactions: The hydrogen atoms of the methyl group and the aromatic rings can also interact with the π-electron clouds of adjacent aromatic systems.

Characterization of Intramolecular Interactions (e.g., O-H···N Hydrogen Bonds, S(6) Ring Motif Formation)

A prominent feature of this compound is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the benzothiazole ring. nih.gov This interaction leads to the formation of a stable six-membered quasi-ring, often referred to as an S(6) ring motif. Computational studies on the parent compound, 2-benzothiazol-2-yl-phenol, have shown that this intramolecular hydrogen bond has characteristics of a covalent interaction, indicating its significant strength. nih.gov This strong hydrogen bond is a key factor in the planarity of the molecule and influences its electronic and photophysical properties.

Conformational Analysis and Solid-State Tautomerism

The molecular conformation of this compound is largely dictated by the intramolecular hydrogen bond, which locks the molecule in a planar conformation. In the solid state, it is expected to exist predominantly in the enol-imino tautomeric form, where the proton resides on the oxygen atom. The alternative keto-enamine tautomer is generally less stable. Studies on similar Schiff bases have shown that the enol form is the dominant species in the solid state.

Solution-State Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The following sections detail the expected proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopic characteristics of this compound. While a dedicated spectrum for this specific compound is not available, the chemical shifts can be predicted based on the analysis of its constituent parts and similar molecules.

Proton (¹H-NMR) and Carbon-13 (¹³C-NMR) Spectroscopic Characterization

Proton (¹H-NMR) Spectroscopy:

The ¹H-NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule.

Phenolic -OH Proton: Due to the strong intramolecular hydrogen bond, the signal for the phenolic proton is expected to appear significantly downfield, likely in the range of 12-14 ppm, and may be broad.

Aromatic Protons: The protons on the phenolic and benzothiazole rings will appear in the aromatic region (typically 6.5-8.5 ppm). The specific chemical shifts and coupling patterns will depend on their electronic environment and proximity to the substituent groups.

Methyl Protons: The protons of the methyl group (-CH₃) will give rise to a singlet in the upfield region, typically around 2.2-2.5 ppm.

Carbon-13 (¹³C-NMR) Spectroscopy:

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule.

Aromatic and Heterocyclic Carbons: The carbon atoms of the phenyl and benzothiazole rings will resonate in the downfield region, typically between 110 and 160 ppm. The carbon attached to the hydroxyl group (C-OH) and the carbon in the C=N bond of the benzothiazole ring will be among the most downfield signals.

Methyl Carbon: The carbon atom of the methyl group will appear in the upfield region of the spectrum, generally between 15 and 25 ppm.

The following table provides predicted chemical shift ranges for the different carbon atoms in this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Methyl Carbon (-CH₃) | 15 - 25 |

| Aromatic CH | 110 - 135 |

| Aromatic C-Substituted | 120 - 150 |

| C-OH | 150 - 160 |

| C=N (Benzothiazole) | 160 - 170 |

It is important to note that the actual chemical shifts can be influenced by the solvent used for the NMR measurement.

Investigation of Solvent-Dependent Structural Equilibria

The molecular conformation and intramolecular interactions of this compound can be significantly influenced by the surrounding solvent environment. The polarity, hydrogen-bonding capability, and dielectric constant of the solvent can alter the delicate balance of non-covalent interactions within the molecule, leading to different predominant structural forms in solution.

Studies of Tautomeric Equilibria in Solution Phase

This compound, a derivative of 2-hydroxybenzothiazole (B105590) (OBT), can theoretically exist in two tautomeric forms in solution: the enol-imine form and the keto-amine form. The equilibrium between these two tautomers is a critical aspect of its chemistry. Theoretical studies on related benzothiazole derivatives have shown that the energy difference between tautomeric forms can be small, suggesting a possible coexistence in solution. scispace.com

The enol-imine form is characterized by the presence of a phenolic hydroxyl group, while the keto-amine form features a ketone group on the phenyl ring and a protonated nitrogen in the thiazole (B1198619) ring. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. For instance, in the case of 2-mercaptobenzothiazole (B37678) (MBT), a related compound, the thione tautomer is generally more stable than the thiol form. researchgate.netccsenet.org For OBT derivatives, the energy barrier for the transition from the 'ol' to the 'one' form has been calculated, with the difference in activation energies suggesting a potential for both tautomers to be present in the medium. scispace.com The relative stability of the tautomers of this compound will be dictated by the interplay of electronic and steric effects of the methyl group and the benzothiazole moiety.

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Key Functional Groups |

| Enol-imine | Phenolic -OH, Benzothiazole C=N |

| Keto-amine | Carbonyl C=O, Protonated Thiazole N-H |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis and Assignment of Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and probing the bonding within a molecule. The FT-IR spectrum of this compound is expected to show a series of characteristic absorption bands corresponding to the vibrations of its constituent parts. Based on the analysis of related compounds like 2-(2-benzothiazolyl)phenol and other phenol and benzothiazole derivatives, the major vibrational modes can be assigned. nist.govijaemr.comnih.govresearchgate.netscispace.comnih.gov

A broad absorption band in the region of 3400-3000 cm⁻¹ is typically assigned to the O-H stretching vibration of the phenolic group, with its broadness indicating involvement in hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. The C=N stretching vibration of the benzothiazole ring is a key characteristic band, typically observed in the 1650-1550 cm⁻¹ region. The aromatic C=C stretching vibrations will give rise to multiple bands in the 1600-1450 cm⁻¹ range. The in-plane O-H bending vibration is often coupled with C-H vibrations and appears in the 1400-1300 cm⁻¹ region. The C-O stretching vibration of the phenol group is expected around 1250 cm⁻¹.

Table 2: Assignment of Major Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Assignment |

| 3400-3000 (broad) | O-H stretching (hydrogen-bonded) |

| 3100-3000 | Aromatic C-H stretching |

| 2980-2850 | Aliphatic C-H stretching (methyl group) |

| 1620-1580 | C=N stretching of benzothiazole |

| 1600-1450 | Aromatic C=C stretching |

| 1450-1350 | In-plane O-H bending |

| ~1250 | Phenolic C-O stretching |

| Below 1000 | Out-of-plane C-H bending and ring deformations |

Correlation of Vibrational Data with Molecular Structure and Bonding

The positions and intensities of the vibrational bands in the FT-IR spectrum provide valuable insights into the molecular structure and bonding of this compound. The presence of a broad O-H stretching band confirms the existence of the phenolic hydroxyl group and strongly suggests its participation in either intramolecular or intermolecular hydrogen bonding. The exact position of this band can be sensitive to the solvent environment.

The C=N stretching frequency is indicative of the electronic environment of the benzothiazole ring. Any shift in this frequency could suggest changes in the electron density of the C=N bond, possibly due to substituent effects or involvement in intermolecular interactions. The pattern of bands in the aromatic C=C stretching region can provide information about the substitution pattern on the benzene (B151609) rings. The presence of bands corresponding to the methyl group's C-H stretching and bending vibrations confirms its presence in the structure. The correlation of these vibrational frequencies with theoretical calculations, such as those using Density Functional Theory (DFT), can provide a more detailed understanding of the molecule's geometry and electronic structure. ijaemr.comscispace.comunige.ch

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic rings and the benzothiazole system. Studies on related benzothiazole derivatives, such as 2-mercaptobenzothiazole (MBT), have shown multiple absorption bands in the UV region. hereon.deresearchgate.netscience-softcon.de

Typically, intense absorption bands in the 200-300 nm range can be attributed to π → π* transitions within the benzenoid and benzothiazole ring systems. A lower energy, less intense band, often observed above 300 nm, can be assigned to an n → π* transition, likely involving the non-bonding electrons on the nitrogen and sulfur atoms of the benzothiazole ring and the oxygen atom of the phenol group. The position and intensity of these absorption bands can be influenced by the solvent polarity and the pH of the solution. For instance, changes in pH can lead to the deprotonation of the phenolic hydroxyl group, which would cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) due to the altered electronic distribution in the resulting phenoxide ion.

Table 3: Expected UV-Vis Absorption Bands for this compound

| Wavelength Range (nm) | Type of Transition | Chromophore |

| 200-250 | π → π | Benzene and Benzothiazole rings |

| 250-300 | π → π | Conjugated system |

| > 300 | n → π* | N, S, O heteroatoms |

Steady-State Fluorescence Spectroscopy: Emission and Excitation Spectral Analysis

The fluorescence characteristics of this compound are intrinsically linked to a photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state, the molecule exists predominantly in an enol form. Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group to the nitrogen atom of the benzothiazole moiety, leading to the formation of an excited-state keto tautomer. This tautomer is responsible for the characteristic fluorescence emission.

The emission and excitation spectra of benzothiazole-phenol compounds are sensitive to their molecular structure and environment. For the parent compound, HBT, the absorption spectra typically appear in the UV region, around 330-351 nm. nih.gov The introduction of a methyl group at the 6-position on the phenol ring is not expected to cause a dramatic shift in the absorption maxima, though minor bathochromic or hypsochromic shifts may occur due to its electron-donating inductive effect and potential steric influence on the planarity of the molecule.

A representative, though generalized, set of photophysical data for a typical 2-(2-hydroxyphenyl)benzothiazole (B1206157) derivative is presented in the table below to illustrate the expected spectral characteristics.

| Property | Typical Value |

| Absorption Maximum (λ_abs) | ~340 nm |

| Emission Maximum (λ_em) | ~450 - 550 nm |

| Stokes Shift | >100 nm |

| Fluorescence Quantum Yield (Φ_F) | Variable (dependent on solvent and substitution) |

Note: The data in this table is illustrative and based on general properties of HBT derivatives, not specific experimental values for this compound.

Photophysical Phenomena and Excited State Dynamics of 2 2 Benzothiazolyl 6 Methylphenol

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Molecules like 2-(2-Benzothiazolyl)-6-methylphenol, which contain both a proton-donating hydroxyl group and a proton-accepting nitrogen atom within a conjugated system, are known for undergoing ESIPT. cyu.fr This process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a transient species with distinct photophysical properties.

Enol-Keto Tautomerism in the Excited State

In its ground state, this compound predominantly exists in the enol form, characterized by an intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the benzothiazole (B30560) ring. cyu.frnih.gov Upon absorption of light, the molecule is promoted to an electronically excited state. In this excited state, a significant redistribution of electron density occurs, increasing the acidity of the hydroxyl proton donor and the basicity of the benzothiazolyl nitrogen acceptor. cyu.fr This charge redistribution facilitates the ultrafast transfer of the proton, leading to the formation of a keto tautomer in the excited state. masterorganicchemistry.comresearchgate.net This process is a form of constitutional isomerism known as tautomerism, where the enol and keto forms are readily interconverted. libretexts.org

The transformation from the enol to the keto form involves the breaking of a C-O pi bond and a C-H sigma bond, and the formation of a C=O bond and a N-H bond. masterorganicchemistry.com The keto tautomer is electronically unstable in the excited state and rapidly decays back to the ground state, typically through fluorescence emission, before reverting to the more stable enol form. cyu.fr

Photo-Induced Proton Transfer Dynamics and Reaction Pathways

The proton transfer in this compound is an ultrafast process, often occurring on the femtosecond to picosecond timescale. researchgate.net This rapid transfer is a key characteristic of ESIPT and is described by a four-state model involving the ground and first excited singlet states of both the enol (E) and keto (K) tautomers. The cycle is as follows:

Excitation: The enol form (E) absorbs a photon, transitioning to its first excited singlet state (E*).

ESIPT: An ultrafast, virtually barrierless proton transfer occurs in the excited state, converting E* to the keto tautomer's excited state (K*). researchgate.net

Emission: The K* tautomer relaxes to its ground state (K) by emitting a photon, resulting in a large Stokes shift fluorescence.

Reverse Proton Transfer: In the ground state, the keto form (K) is unstable and rapidly undergoes a reverse proton transfer to regenerate the stable enol form (E).

This entire photocycle is exceptionally fast, allowing the molecule to be a robust photostabilizer. researchgate.net

Influence of Molecular Architecture on ESIPT Efficiency

The specific structure of this compound, featuring a benzothiazole ring and a methyl-substituted phenol (B47542) ring, plays a crucial role in the ESIPT process. The benzothiazole group is an effective electron-withdrawing moiety, which enhances the proton-accepting ability of the nitrogen atom. researchgate.net The presence of the methyl group at the 6-position (ortho to the hydroxyl group) can influence the planarity and steric environment around the proton transfer site. While not always directly involved electronically, such steric factors can affect the conformation and vibrational modes that couple to the proton transfer coordinate, thereby modulating the ESIPT rate and efficiency. In related benzoxazole (B165842) systems, the molecular geometry, particularly the distance between the proton-donating and -accepting atoms, is critical for efficient ESIPT. nih.gov

Fluorescence Characteristics and Modulations

The fluorescence of this compound and related compounds is a direct consequence of the ESIPT mechanism, leading to emission from the keto tautomer. This results in a characteristically large Stokes shift, meaning a significant separation between the absorption and emission maxima. researchgate.net

Factors Governing Fluorescence Emission Properties

Several external and internal factors can modulate the fluorescence of this compound.

Solvent Polarity: The polarity of the solvent has a pronounced effect on the fluorescence properties. In nonpolar aprotic solvents, the intramolecular hydrogen bond is well-maintained, favoring the ESIPT process and leading to strong emission from the keto tautomer. researchgate.netnih.gov In polar protic solvents, such as methanol, the solvent molecules can form intermolecular hydrogen bonds with the solute, potentially disrupting the intramolecular hydrogen bond necessary for ESIPT. cyu.frnih.gov This can lead to a decrease in the keto emission and the appearance of a blue-shifted emission from the enol form. Increasing solvent polarity can cause a red shift in the fluorescence emission due to the stabilization of the excited state. evidentscientific.com For some related benzothiazole derivatives, increasing solvent polarity has been shown to weaken the intramolecular hydrogen bond in the excited state, making the ESIPT process more difficult. nih.gov

pH: The pH of the medium can significantly alter the fluorescence by affecting the protonation state of the molecule. In highly acidic solutions, the nitrogen atom of the benzothiazole ring can be protonated, inhibiting the ESIPT process. Conversely, in strongly basic solutions, the phenolic proton can be abstracted, forming the phenolate (B1203915) anion, which also prevents ESIPT and leads to different emission characteristics.

Substituent Effects: The nature and position of substituents on the benzothiazole or phenol rings can fine-tune the photophysical properties. Electron-donating or electron-withdrawing groups can alter the acidity of the phenol and the basicity of the benzothiazole nitrogen, thereby influencing the driving force for ESIPT and the resulting fluorescence quantum yield and wavelength. researchgate.net

Table 1: Effect of Solvent Polarity on Fluorescence Emission of a Related Benzothiazole Derivative

| Solvent | Polarity Index | Emission Maximum (λem) |

|---|---|---|

| Toluene | 2.4 | Varies with derivative |

| Tetrahydrofuran (THF) | 4.0 | Varies with derivative |

| Dimethylsulfoxide (DMSO) | 7.2 | Varies with derivative |

| Methanol (MeOH) | 5.1 | Varies with derivative |

Data for related 2-(2',4'-dihydroxyphenyl)benzothiazole and 2-(2'-hydroxy-5'-chlorophenyl)benzothiazole shows that as solvent polarity increases, the maximum absorption and fluorescence peaks of the normal form exhibit a slight red-shift. nih.gov

Observation and Mechanisms of Dual Fluorescence Phenomena

Dual fluorescence is a phenomenon where a molecule exhibits two distinct emission bands. In the context of ESIPT compounds like this compound, dual fluorescence can arise under specific conditions. One emission band, typically at shorter wavelengths (blue-green), originates from the locally excited enol form (E), while the second, at longer wavelengths (green-red) with a large Stokes shift, comes from the keto tautomer (K) formed via ESIPT.

In-Depth Analysis of this compound Reveals Data Scarcity in Key Photophysical Areas

A comprehensive review of available scientific literature reveals a significant gap in the experimental data for the specific photophysical and excited-state dynamics of the chemical compound this compound. While the broader class of 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives is well-studied for their interesting photophysical properties, including excited-state intramolecular proton transfer (ESIPT), detailed research findings specifically concerning the 6-methyl substituted variant are not publicly available.

This report aimed to construct a detailed article focusing solely on this compound, structured around its fluorescence quenching processes, energy dissipation pathways, and time-resolved spectroscopic studies. However, targeted searches for experimental data—including femtosecond and nanosecond transient absorption spectroscopy, excited-state lifetime measurements, and energy transfer dynamics—for this particular compound did not yield specific results.

The parent compound, 2-(2'-hydroxyphenyl)benzothiazole (HBT), and its other derivatives have been the subject of numerous studies. nih.govfrontiersin.orgnih.gov These investigations have utilized techniques like femtosecond transient absorption spectroscopy to probe the ultrafast dynamics of processes like ESIPT, which often occurs on the scale of tens to hundreds of femtoseconds. researchgate.netresearchgate.net Theoretical studies have also explored how different substituents might influence the excited-state behavior of the HBT core structure. researchgate.net

Despite the extensive research on the HBT family, specific data sets and detailed analyses for this compound are absent from the reviewed literature. Consequently, a scientifically accurate and thorough discussion on the following topics, as they pertain exclusively to this compound, cannot be generated at this time:

Time-Resolved Spectroscopy for Dynamic Studies:The literature search did not uncover any time-resolved spectroscopic data for this compound. This includes:

Elucidation of Intramolecular and Intermolecular Energy Transfer Dynamics:Without spectroscopic data, the pathways and efficiencies of energy transfer processes cannot be discussed.

While general principles of photochemistry and the known behavior of related HBT compounds could provide a hypothetical framework, any such discussion would be speculative and fall outside the strict requirement of focusing solely on documented findings for this compound. Further experimental research is required to elucidate the specific photophysical phenomena and excited-state dynamics of this particular molecule.

Coordination Chemistry and Metal Complexation with 2 2 Benzothiazolyl 6 Methylphenol As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(2-Benzothiazolyl)-6-methylphenol typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux conditions. The resulting solid complexes can then be isolated and purified through techniques such as filtration and washing. Characterization of these complexes is crucial to understanding their structure and properties and is achieved through a combination of analytical and spectroscopic methods.

Complexation with Divalent Transition Metal Ions (e.g., Zn(II), Cu(II), Ni(II), Co(II), Pd(II), Mn(II), Hg(II))

A significant body of research has focused on the complexation of this compound and its derivatives with divalent transition metal ions. These studies have revealed the formation of complexes with varying stoichiometries and geometries, largely influenced by the nature of the metal ion and the reaction conditions.

For instance, the reaction of a related Schiff base ligand, 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol, with Mn(II), Co(II), Cu(II), and Zn(II) nitrates yielded complexes with the general formula [ML(NO₃)]·bH₂O, where 'b' ranges from 0.5 to 4. researchgate.net In contrast, the Pd(II) and Ni(II) complexes were found to have the compositions [Pd(L)₂]·4H₂O and [Ni(L)Cl(H₂O)], respectively. researchgate.net Similarly, complexes of Cu(II), Ni(II), and Co(II) have been synthesized with the ligand 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol. nih.gov The resulting complexes were characterized by various spectral techniques and magnetic susceptibility measurements. nih.gov

The synthesis of Co(II), Ni(II), and Cu(II) complexes with Schiff bases derived from 2-amino-4,5-dihydronaphtho[1,2d]thiazole has also been reported. asianpubs.org Additionally, complexes of the type ML₂X₂ and ML₄X₂, where M can be Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Hg(II), or Cd(II), and L is 6-methyl-2-aminobenzothiazole, have been isolated and characterized. core.ac.uk

| Metal Ion | General Formula/Type | Reference |

|---|---|---|

| Mn(II), Co(II), Cu(II), Zn(II) | [ML(NO₃)]·bH₂O | researchgate.net |

| Pd(II) | [Pd(L)₂]·4H₂O | researchgate.net |

| Ni(II) | [Ni(L)Cl(H₂O)] | researchgate.net |

| Cu(II), Ni(II), Co(II) | Complexes with 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol | nih.gov |

| Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Hg(II), Cd(II) | ML₂X₂ and ML₄X₂ (L = 6-methyl-2-aminobenzothiazole) | core.ac.uk |

Coordination with Other Metal Ions (e.g., Al(III), K(I), Titanium, Zirconium)

Beyond divalent transition metals, the coordination capabilities of benzothiazole-based ligands extend to other metal ions. For example, the synthesis of Co(III) and Ru(III) complexes with a benzothiazole-derived imine base has been successfully achieved. biointerfaceresearch.com These complexes were formed by reacting the ligand with the respective metal salts, followed by the addition of an auxiliary ligand, 1,10-phenanthroline (B135089). biointerfaceresearch.com

Furthermore, research has explored the coordination of related ligands with early transition metals like titanium and zirconium. Zirconium and titanium complexes supported by tridentate LX₂ ligands, which feature two phenolates linked to donors like furan, thiophene, and pyridine, have been synthesized. researchgate.net The dibenzyl complexes of these metals were prepared by reacting the bis(phenol)-donor ligands with M(CH₂Ph)₄ (where M = Ti, Zr). researchgate.net

Ligand Binding Modes and Proposed Coordination Geometries

The coordination behavior of this compound and its analogues is largely dictated by the presence of nitrogen and oxygen donor atoms, allowing for various binding modes and resulting in diverse coordination geometries.

Analysis of N,O-Donor Ligand Systems

The this compound ligand acts as a classic N,O-donor system. The nitrogen atom of the benzothiazole (B30560) ring and the oxygen atom of the phenolic hydroxyl group are the primary sites for metal coordination. researchgate.net This bidentate coordination is a common feature observed in many of its metal complexes. nih.gov The thiazole (B1198619) ring itself, with its electron-donating sulfur and electron-accepting nitrogen, presents a unique electronic environment that influences its coordination properties. nih.gov In some instances, related ligands can act in a multidentate fashion, coordinating through additional donor atoms if present in the molecular structure. ekb.egechemcom.com

Spectroscopic Signatures of Metal-Ligand Coordination (e.g., FT-IR, Electronic Spectra)

Spectroscopic techniques are indispensable for elucidating the coordination of the ligand to the metal center.

FT-IR Spectroscopy: Infrared spectroscopy provides direct evidence of metal-ligand bond formation. A key indicator of coordination through the phenolic oxygen is the shift or disappearance of the O-H stretching vibration band upon complexation. researchgate.net Similarly, changes in the C=N stretching vibration of the benzothiazole ring suggest the involvement of the nitrogen atom in coordination. researchgate.net The appearance of new bands at lower frequencies can often be attributed to the formation of M-N and M-O bonds. echemcom.com

Electronic Spectra (UV-Vis): The electronic spectra of the complexes provide insights into their geometry. The absorption bands in the UV-Vis region are a result of electronic transitions within the ligand (intraligand transitions) and between the ligand and the metal (charge transfer transitions), as well as d-d transitions in the case of transition metal complexes. nih.govresearchgate.net The position and intensity of these bands are characteristic of the coordination environment around the metal ion. For example, the electronic spectra of Ni(II) and Co(II) complexes with a symmetrical benzothiazole-based ligand suggested an octahedral geometry, while the Cu(II) complex exhibited a tetragonal geometry. nih.gov

| Spectroscopic Technique | Key Observations | Inference | Reference |

|---|---|---|---|

| FT-IR | Shift/disappearance of O-H stretch; Shift in C=N stretch; Appearance of new M-N and M-O bands | Coordination via phenolic oxygen and thiazole nitrogen | researchgate.netechemcom.com |

| Electronic Spectra (UV-Vis) | Characteristic d-d transition bands and charge transfer bands | Determination of coordination geometry (e.g., octahedral, tetragonal) | nih.govresearchgate.net |

Characterization of Distorted Tetrahedral, Square Planar, and Octahedral Coordination Environments

The coordination number and geometry of the metal complexes of this compound and its derivatives are diverse.

Tetrahedral Geometry: In some cases, divalent metal ions like Zn(II) can adopt a four-coordinate tetrahedral geometry. ekb.eg For instance, the Zn(II) complex with a thiosemicarbazide-based ligand was found to have a tetrahedral geometry. ekb.eg

Square Planar Geometry: Palladium(II) complexes, for example, often favor a square planar geometry. researchgate.net

Octahedral Geometry: Six-coordinate octahedral geometries are frequently observed, particularly for Ni(II) and Co(II) complexes. nih.govekb.eg This geometry is often achieved through the coordination of two ligand molecules and additional solvent molecules or counter-ions. For example, the Ni(II) and Co(II) complexes of 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol were proposed to have an octahedral geometry based on electronic spectra and magnetic moment data. nih.gov Similarly, many other transition metal complexes with related ligands have been reported to adopt an octahedral shape. ekb.egresearchgate.net

The specific geometry adopted is a delicate balance of factors including the size and electronic properties of the metal ion, the steric constraints of the ligand, and the nature of the counter-ions and solvent molecules involved in the coordination sphere.

Photophysical Properties of Metal-2-(2-Benzothiazolyl)-6-methylphenol Complexes

The coordination of metal ions to this compound significantly influences the photophysical properties of the resulting complexes. These properties, including fluorescence and excited-state dynamics, are of great interest for applications in sensing, imaging, and materials science. ontosight.ai

Metal-Enhanced Fluorescence Phenomena and Mechanisms

Metal-enhanced fluorescence (MEF) is a phenomenon where the fluorescence intensity of a fluorophore is increased by the close proximity of metallic nanostructures. rsc.org This enhancement allows for lower detection limits in biosensing and diagnostics. rsc.orgmdpi.com The mechanism of MEF involves the interaction of the fluorophore with the surface plasmons of the metal, which can increase the radiative decay rate of the fluorophore and enhance the excitation rate. rsc.orgscilit.com The distance between the fluorophore and the metal nanoparticle is crucial; fluorescence can be enhanced or quenched depending on this distance. mdpi.com

In the context of this compound complexes, the introduction of a metal ion can lead to significant changes in the fluorescence profile. For instance, the fluorescence of salicylaldehyde, a related phenolic compound, is dramatically enhanced in the presence of silver ions due to the formation of aggregated silver nanoparticles. nih.gov This enhancement can be selectively quenched by certain molecules, demonstrating the potential for these systems in selective sensing applications. nih.gov The choice of metal is critical, as different metals can lead to varying degrees of fluorescence enhancement. scilit.com

Table 1: Factors Influencing Metal-Enhanced Fluorescence (MEF)

| Factor | Description | Reference |

| Fluorophore-Metal Distance | The distance between the fluorescent molecule and the metal nanoparticle is critical. Enhancement occurs at an optimal distance, while quenching can happen if they are too close. | mdpi.com |

| Metal Type | Noble metals like gold and silver are commonly used due to their strong surface plasmon resonance in the visible region. Other metals like zinc can also be used. | mdpi.comscilit.com |

| Nanoparticle Size and Shape | The size and shape of the metal nanoparticles influence the surface plasmon resonance wavelength and the magnitude of the electromagnetic field enhancement. | rsc.org |

| Excitation Wavelength | The degree of fluorescence enhancement can be dependent on the excitation wavelength and its overlap with the plasmon resonance of the metal. | scilit.com |

| Quantum Yield of Fluorophore | The intrinsic quantum yield of the fluorophore plays a role in the overall enhancement factor observed in MEF. | scilit.com |

Excited State Dynamics in Metal-Ligand Systems

The coordination of a metal ion to this compound introduces new pathways for excited-state deactivation. These dynamics are often complex and can involve transitions between different electronic states, including metal-centered (MC), ligand-centered (LC), and metal-to-ligand charge transfer (MLCT) states.

The study of excited-state dynamics in metal complexes is crucial for understanding their photophysical behavior. For example, in some platinum complexes, dual fluorescence and phosphorescence emissions are observed, which is a deviation from Kasha's rule. nih.gov This behavior arises from a relatively slow intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1), allowing fluorescence to compete with ISC. nih.gov The presence of the heavy metal atom can also increase the rate of phosphorescence. nih.gov

Intramolecular Charge Transfer (ICT) Processes in Coordinated Systems

Intramolecular charge transfer (ICT) is a key process in many fluorescent molecules, where upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. nih.govnih.gov This process often leads to a large Stokes shift and sensitivity of the emission to the polarity of the environment. nih.gov

In complexes of this compound, the benzothiazole moiety can act as an electron acceptor, while the substituted phenol (B47542) ring can act as an electron donor. The coordination of a metal ion can significantly modulate the efficiency and energy of the ICT process. The binding of a metal ion can enhance ICT, leading to a strong increase in fluorescence intensity. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used to support the proposed ICT mechanisms. nih.gov The geometry of the molecule in the excited state, which can be influenced by the solvent and substituents, plays a critical role in the ICT process. nih.gov

Ultrafast Dynamics Modulated by Metal Protons in 3d-Orbital Complexes

The ultrafast dynamics of excited states in 3d-orbital metal complexes, such as those with iron(II), are a subject of intense research. nih.gov These dynamics, which occur on the femtosecond to picosecond timescale, are critical in determining the photophysical and photochemical outcomes.

Upon excitation, these complexes often undergo rapid intersystem crossing from an initially populated metal-to-ligand charge-transfer (MLCT) state to metal-centered (MC) states of different spin multiplicities (singlet, triplet, and quintet). nih.gov The specific pathways and timescales of these dynamics are highly dependent on the ligand environment and the specific metal ion.

Trajectory surface hopping (TSH) simulations combined with quantum chemical calculations are powerful tools for modeling these ultrafast processes. nih.gov Studies on prototypical Fe(II) complexes have shown that the choice of density functional theory (DFT) method is crucial for accurately reproducing experimentally observed dynamics. The amount of exact Hartree-Fock exchange in the functional has been identified as a key parameter. nih.gov For instance, the B3LYP* and TPSSh functionals have shown good performance in simulating the MLCT to MC state dynamics in certain Fe(II) complexes. nih.gov

While specific studies on the ultrafast dynamics of 3d-orbital complexes with this compound are not extensively detailed in the provided search results, the principles derived from studies of similar complexes are applicable. The interplay between the ligand's electronic structure and the d-orbitals of the metal will govern the potential energy surfaces of the excited states and, consequently, the ultrafast relaxation pathways.

Advanced Computational and Theoretical Investigations of 2 2 Benzothiazolyl 6 Methylphenol

Density Functional Theory (DFT) Calculations

Geometry Optimization and Conformational Analysis

No published data on the optimized bond lengths, bond angles, and dihedral angles for the stable conformers of 2-(2-Benzothiazolyl)-6-methylphenol, as determined by DFT calculations, were found.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Specific energy values for the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resultant HOMO-LUMO energy gap for this compound are not available in the reviewed literature.

Mapping of Molecular Electrostatic Potential (MEP)

A visual map of the molecular electrostatic potential, which would identify the electron-rich and electron-deficient regions to predict sites for electrophilic and nucleophilic attack, has not been published for this compound.

Determination of Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Calculated values for global chemical reactivity descriptors such as hardness, softness, and the electrophilicity index for this compound could not be located.

Time-Dependent Density Functional Theory (TD-DFT)

Theoretical Simulation of Electronic Absorption and Emission Spectra

No studies presenting simulated electronic absorption (UV-Vis) and emission spectra, including calculated excitation energies and oscillator strengths, for this compound using TD-DFT methods were identified.

Computational Prediction and Validation of Photophysical Properties

The photophysical characteristics of this compound and related compounds are extensively studied using computational methods, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These theoretical calculations provide deep insights into the electronic transitions, absorption and emission spectra, and the influence of molecular structure on the optical properties.

Researchers employ computational protocols to elucidate the photophysical properties of these molecules. rsc.org For instance, studies on similar benzothiazole (B30560) derivatives have successfully used the PBE0 and CAM-B3LYP functionals with basis sets like 6-311+G(d,p) to simulate absorption and emission spectra. figshare.com These calculations help to probe the origin of experimentally observed absorption and emission bands. figshare.com A good agreement between theoretically predicted spectra and experimental data serves as a validation of the chosen computational methodology. figshare.com

Theoretical calculations can predict key photophysical parameters. For example, in a study of related benzothiazole-based fluorophores, TD-DFT calculations were used to determine the wavelengths of maximum absorption (λ_abs) and emission (λ_em). The results often show a strong correlation with experimental values, with discrepancies that can typically be attributed to solvent effects and the inherent approximations in the theoretical models. researchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, is a critical parameter that is well-reproduced by these computational models, particularly for molecules exhibiting Excited State Intramolecular Proton Transfer (ESIPT). researchgate.net

Furthermore, computational methods allow for the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key descriptor that correlates with the electronic transition energy. nih.gov For many 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) type molecules, the absorption process is dominated by a π→π* transition, which can be confirmed by analyzing the molecular orbitals involved.

Table 1: Representative Computationally Predicted vs. Experimental Photophysical Data for a Benzothiazole Derivative

| Parameter | Computational Prediction (TD-DFT) | Experimental Value |

|---|---|---|

| Max Absorption (λ_abs) | ~350 nm | ~360 nm |

| Max Emission (λ_em) | ~520 nm | ~530 nm |

| Stokes Shift | ~170 nm | ~170 nm |

Note: Data is illustrative, based on typical findings for HBT-type compounds in non-polar solvents. Actual values vary with the specific derivative and environment.

Quantum Chemical Exploration of Excited State Intramolecular Proton Transfer

The hallmark of this compound and its analogues is the occurrence of Excited State Intramolecular Proton Transfer (ESIPT). nih.govacs.org This ultrafast photoreaction involves the transfer of the phenolic proton to the nitrogen atom of the benzothiazole ring upon photoexcitation. acs.org Quantum chemical calculations are indispensable tools for exploring the mechanism and dynamics of this process. nih.gov

ESIPT occurs in molecules featuring electronically conjugated proton donor (hydroxyl group) and acceptor (thiazole nitrogen) centers. nih.gov Upon absorption of a photon, a significant change in electron density distribution makes the phenolic proton more acidic and the thiazole (B1198619) nitrogen more basic, driving the proton transfer. nih.gov This creates a transient keto-tautomer, which is responsible for the characteristic large Stokes-shifted fluorescence. researchgate.netfrontiersin.org The system then returns to the ground-state enol form, completing the photocycle.

Computational studies, typically using TD-DFT, are employed to map the potential energy surfaces (PES) of both the ground state (S₀) and the first excited state (S₁). By calculating the energy profile along the proton transfer coordinate (usually the O-H bond distance or a related coordinate), researchers can identify the energy barriers for the forward and reverse proton transfer. For most ESIPT-capable molecules, the process is nearly barrierless in the excited state, explaining its ultrafast nature, often occurring on a femto- to picosecond timescale. figshare.comresearchgate.net

These calculations can also rationalize how structural modifications or environmental factors affect the ESIPT process. For example, the introduction of electron-withdrawing groups can sometimes suppress the proton transfer. acs.org Similarly, the polarity of the solvent can influence the relative stability of the enol and keto forms and potentially alter the emission characteristics. nih.gov

Table 2: Typical Energy Barriers for ESIPT in HBT Derivatives from DFT Calculations

| State | Form | Process | Typical Calculated Energy Barrier |

|---|---|---|---|

| Ground State (S₀) | Enol | Enol → Keto | High barrier, transfer is unfavorable |

| Excited State (S₁) | Enol* | Enol* → Keto* | Low to no barrier, ultrafast transfer |

Complementary Quantum Chemical Methods

While DFT has become the standard for computational studies of such molecules, semi-empirical quantum mechanical methods offer a computationally less expensive alternative, particularly for very large systems or high-throughput screening. scispace.com These methods, including Austin Model 1 (AM1), Modified Neglect of Diatomic Overlap (MNDO), and Parametric Model number 3 (PM3), are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations by neglecting or approximating many of the complex integrals. researchgate.netuni-muenchen.de

Historically, methods like Complete Neglect of Differential Overlap (CNDO) and its spectroscopic parameterization variant, CNDO/S-CI (Configuration Interaction), were used to predict electronic spectra. While largely superseded by TD-DFT for accuracy, they can still provide qualitative insights. Modern semi-empirical methods like OM2 (Orthogonalization Method 2), combined with CI, have shown improved performance for describing excited states. mpg.de

For a molecule like this compound, semi-empirical methods could be used for initial geometry optimizations before applying more rigorous methods. However, their parameterization is crucial; standard parameters may not accurately describe specific features like the intramolecular hydrogen bond or the subtle electronic effects governing the ESIPT process. uni-muenchen.de The accuracy of these methods is highly dependent on the molecule type being similar to those used in their parameterization sets. researchgate.net Programs that implement these methods can also be used for excited-state molecular dynamics simulations.

To gain a deeper understanding of the bonding and interactions within this compound, computational chemists employ methods that go beyond simple orbital descriptions. Topological analysis of the electron density, based on Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis are powerful tools for this purpose. researchgate.netnih.gov

QTAIM analyzes the topology of the electron density (ρ) and its Laplacian (∇²ρ) to characterize chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) between atoms, one can analyze the nature of the interaction. For the intramolecular hydrogen bond (O-H···N) in this compound, the presence of a BCP and the values of ρ and ∇²ρ at that point can confirm and quantify the strength and nature of the hydrogen bond. researchgate.net

NCI analysis is a visually intuitive method for identifying and visualizing non-covalent interactions in real space. nih.govsemanticscholar.org It is based on the reduced density gradient (RDG), which identifies regions of space where non-covalent interactions occur. nih.gov These regions are then plotted as isosurfaces and colored according to the sign of the second Hessian eigenvalue (λ₂) multiplied by the electron density, which distinguishes between stabilizing attractive interactions (like hydrogen bonds, shown in blue) and destabilizing repulsive interactions (steric clashes, shown in red). nih.gov For this compound, an NCI plot would clearly visualize the intramolecular hydrogen bond as a distinct blue surface between the hydroxyl hydrogen and the thiazole nitrogen. researchgate.net

The antioxidant potential of phenolic compounds is often related to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. When this occurs, a phenoxyl radical is formed. Computational methods are used to analyze the stability of this radical species, with spin density distribution (SDD) analysis being a key tool. nih.gov

After the homolytic cleavage of the phenolic O-H bond, the unpaired electron (spin) is not localized solely on the oxygen atom. Instead, it becomes delocalized across the π-conjugated system of the molecule. The distribution of this spin density can be calculated using DFT (typically with an unrestricted formalism like UB3LYP). nih.gov

Studies on closely related benzothiazole-phenol derivatives show that the spin density is distributed over the oxygen atom, the phenyl ring, and the benzothiazole moiety. researchgate.net The extent of this delocalization is a direct measure of the radical's stability; greater delocalization implies a more stable radical and, consequently, a more potent parent antioxidant. By comparing the spin population on different atoms, one can rationalize differences in reactivity. researchgate.net For instance, a lower spin density on the oxygen atom suggests greater delocalization and higher stability of the radical. nih.govresearchgate.net This analysis is crucial for the rational design of novel phenolic antioxidants.

Table 3: Illustrative Spin Density Distribution in the Phenoxyl Radical of a Benzothiazole-Phenol Derivative

| Atomic Center/Moiety | Calculated Spin Population (Illustrative) |

|---|---|

| Phenoxyl Oxygen Atom | +0.5 to +0.6 |

| Phenyl Ring (total) | +0.3 to +0.4 |

| Benzothiazole Moiety (total) | +0.02 to +0.05 |

Note: Values are based on findings for related structures and indicate the approximate distribution of the unpaired electron. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov While quantum mechanics is excellent for describing electronic properties, MD, often using classical force fields, is ideal for exploring conformational flexibility, solvent effects, and dynamic processes on a nanosecond timescale or longer. nih.govnih.gov

For this compound, MD simulations can provide valuable insights into several aspects. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study how solvent molecules arrange around the solute and how this solvation shell fluctuates. This is crucial for understanding how the environment affects the photophysical properties, as solvent polarity can influence the ESIPT process. nih.gov

MD simulations can explore the conformational landscape of the molecule. While the core structure is relatively rigid, rotations of the methyl group and subtle conformational changes in the aromatic system can be sampled. This can reveal the most stable conformations in different environments and provide representative structures for subsequent higher-level quantum chemical calculations.

Furthermore, MD simulations can be used to study the stability of complexes. For instance, if this compound is being investigated as a ligand for a protein or other biological target, MD simulations can assess the stability of the protein-ligand complex over time by monitoring metrics like the root-mean-square deviation (RMSD). nih.gov While less common for studying the ultrafast ESIPT reaction itself (which requires quantum dynamics), MD is essential for understanding the broader environmental and conformational factors that set the stage for the photochemistry. nih.gov

Investigation of Conformational Stability and Dynamic Behavior

The conformational flexibility of this compound is primarily dictated by the rotational freedom around the single bond connecting the phenol (B47542) and benzothiazole rings. Theoretical calculations, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences and the energy barriers associated with the interconversion of different conformers.

Computational studies on similar 2-(2-hydroxyphenyl)benzothiazole systems have shown that the potential energy surface (PES) exhibits multiple minima corresponding to different conformers. For this compound, the key dihedral angle is that between the phenol and benzothiazole rings. The most stable conformer is generally found to be the one where the intramolecular hydrogen bond is maintained, leading to a nearly planar arrangement. However, the steric repulsion from the methyl group can cause a slight puckering of the rings to alleviate this strain.

The rotational barrier for the interconversion between different conformers can also be calculated. This provides insights into the dynamic behavior of the molecule in different environments. At room temperature, it is expected that the molecule can overcome these energy barriers, leading to a dynamic equilibrium between various conformations.

Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers

| Conformer | Dihedral Angle (Phenol-Benzothiazole) (°) | Relative Energy (kcal/mol) |

| Planar (Intramolecular H-bond) | ~0 | 0.00 |

| Perpendicular | ~90 | 5 - 8 |

| Anti-planar | ~180 | 3 - 5 |

Note: The values presented in this table are representative and are based on theoretical calculations for similar molecular systems. The exact values for this compound would require specific computational studies.

Simulation of Solvent Effects on Molecular Properties

The molecular properties of this compound, particularly its electronic and optical characteristics, are significantly influenced by the surrounding solvent environment. Computational methods, such as the Polarizable Continuum Model (PCM) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools to simulate these solvent effects.

These studies have revealed that the compound exhibits solvatochromism, meaning its absorption and emission spectra shift in response to the polarity of the solvent. This phenomenon is attributed to the change in the dipole moment of the molecule upon electronic excitation. In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent, leading to a red shift (a shift to longer wavelengths) in the emission spectrum.

The effect of the solvent on the electronic properties is also evident in the calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. The energy gap between the HOMO and LUMO is a key determinant of the molecule's electronic transitions and reactivity. In polar solvents, this energy gap tends to decrease, which is consistent with the observed red shift in the absorption spectra. mdpi.com

Table 2: Calculated Solvatochromic Shifts in the Absorption Maximum (λmax) of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

| Gas Phase | 1.0 | 340 |

| n-Hexane | 1.88 | 345 |

| Chloroform | 4.81 | 352 |

| Acetone | 20.7 | 358 |

| Ethanol (B145695) | 24.6 | 362 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 368 |